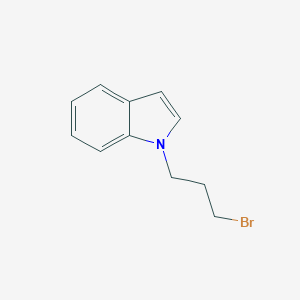

1-(3-Bromopropyl)indole

概要

説明

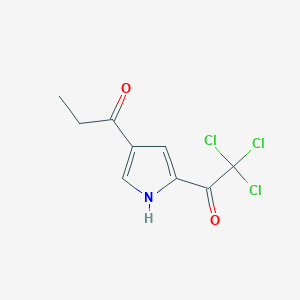

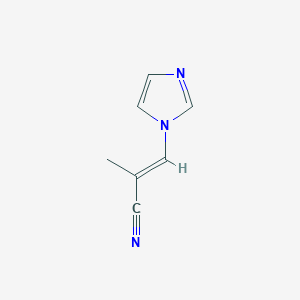

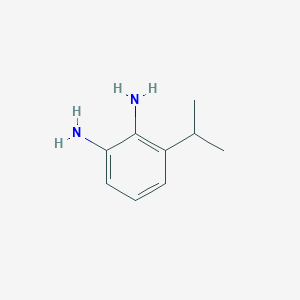

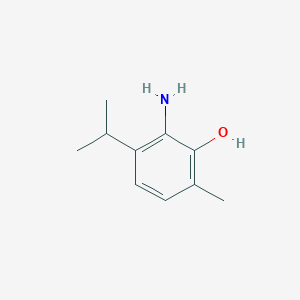

“1-(3-Bromopropyl)indole” is a chemical compound with the molecular formula C11H12BrN . It is an indole derivative, which means it contains an indole moiety, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . A general approach to synthesize indole derivatives would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . Indole-3-carboxaldehyde can be treated with 1,3-dibromopropane in acetonitrile in the presence of sodium hydride to give an intermediate, which can then be reacted with other compounds to give the desired indole derivative .

Molecular Structure Analysis

The molecular structure of “1-(3-Bromopropyl)indole” consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The bromopropyl group is attached to the nitrogen atom of the pyrrole ring .

Chemical Reactions Analysis

Indole syntheses almost universally involve the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Aryllithiums can add to α-diazoesters, giving the requisite azo compounds which can be transformed into indoles . The Fischer reaction, first reported in 1883, remains a prevalent method for the synthesis of indoles .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Bromopropyl)indole” include its molecular formula (C11H12BrN), average mass (238.124 Da), and monoisotopic mass (237.015305 Da) .

科学的研究の応用

Antiviral Activity

Field

Application

Indole derivatives have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Methods

The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that these compounds were synthesized and then tested for their antiviral activity in a laboratory setting.

Results

One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Anti-inflammatory Activity

Application

Indole derivatives have been found to possess anti-inflammatory activity . The specific indole derivative used and the inflammation model used for testing were not detailed in the source.

Methods

The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that these compounds were synthesized and then tested for their anti-inflammatory activity in a laboratory setting.

Results

The results or outcomes obtained were not detailed in the source. However, the source does mention that indole derivatives have shown anti-inflammatory activity .

Phase Separation Reagent

Field

Application

1-Bromo-3-chloropropane, a compound similar to 1-(3-Bromopropyl)indole, is utilized as a phase separation reagent for the isolation of ribonucleic acid (RNA) in high quality .

Methods

The compound is likely used in a laboratory setting to separate RNA from other components in a sample.

Results

The use of 1-Bromo-3-chloropropane results in the isolation of high-quality RNA .

Anticancer Activity

Field

Application

Indole derivatives have been found to possess anticancer activity . For example, the indole scaffold is known to be a key structural component of some classes of FDA-approved drugs such as the vinca alkaloids vinblastine and vincristine and the related semi-synthetic derivatives vindesine and vinorelbine, which are used for the treatment of various types of cancer .

Methods

The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that these compounds were synthesized and then tested for their anticancer activity in a laboratory setting.

Results

The results or outcomes obtained were not detailed in the source. However, the source does mention that indole derivatives have shown anticancer activity .

Anti-HIV Activity

Field

Application

Indole derivatives have been found to possess anti-HIV activity . The specific indole derivative used and the HIV model used for testing were not detailed in the source.

Methods

The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that these compounds were synthesized and then tested for their anti-HIV activity in a laboratory setting.

Results

The results or outcomes obtained were not detailed in the source. However, the source does mention that indole derivatives have shown anti-HIV activity .

Antioxidant Activity

Application

Indole derivatives have been found to possess antioxidant activity . The specific indole derivative used and the antioxidant model used for testing were not detailed in the source.

Methods

The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that these compounds were synthesized and then tested for their antioxidant activity in a laboratory setting.

Results

The results or outcomes obtained were not detailed in the source. However, the source does mention that indole derivatives have shown antioxidant activity .

Medicinal Applications of Indole-Containing Metal Complexes

Field

Application

Indole-containing metal complexes have shown significant biological activity . The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .

Methods

The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that these compounds were synthesized and then tested for their medicinal activity in a laboratory setting.

Results

This review covers some of the latest and most relevant achievements in the biological and pharmacological activity of important indole-containing metal complexes in the area of drug discovery .

Antimicrobial Activity

Field

Application

Indole derivatives have been found to possess antimicrobial activity . The specific indole derivative used and the microbial model used for testing were not detailed in the source.

Methods

The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that these compounds were synthesized and then tested for their antimicrobial activity in a laboratory setting.

Results

The results or outcomes obtained were not detailed in the source. However, the source does mention that indole derivatives have shown antimicrobial activity .

Role in Bacterial Persistence and Biofilm Formation

Application

Studies have pointed to the involvement of indole in biofilm formation and bacterial persistence .

Methods

The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that these compounds were synthesized and then tested for their role in biofilm formation and bacterial persistence in a laboratory setting.

Results

The results or outcomes obtained were not detailed in the source. However, the source does mention that indole plays a role in biofilm formation and bacterial persistence .

Safety And Hazards

将来の方向性

Indole derivatives hold great promise for various practical applications. They have value for flavor and fragrance applications, for example, in the food industry or perfumery . Moreover, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . There is a growing interest in conducting scientific research to explore the synthesis, bioactivities, and potential effects of novel indole compounds .

特性

IUPAC Name |

1-(3-bromopropyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGMBEQNHFJEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474500 | |

| Record name | 1-(3-bromopropyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropyl)indole | |

CAS RN |

125334-52-3 | |

| Record name | 1-(3-bromopropyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)

![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)